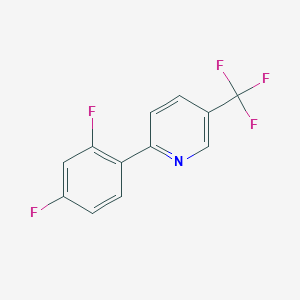

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F5N/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKQPMDFNYNYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693237 | |

| Record name | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387827-64-7 | |

| Record name | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine CAS 387827-64-7 properties

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Introduction: A Fluorinated Building Block of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established a pivotal role, offering unique physicochemical properties that are highly sought after for enhancing molecular performance.[1][2][3][4][5] Among these, This compound (CAS No. 387827-64-7) emerges as a key heterocyclic intermediate. This molecule is a confluence of two powerful pharmacophores: a trifluoromethylpyridine (TFMP) core and a 2,4-difluorophenyl substituent.

The trifluoromethyl group is renowned for its ability to increase metabolic stability, enhance lipophilicity, and improve binding affinity to biological targets.[1][6] Simultaneously, the difluorophenyl moiety contributes significantly to the molecule's electronic profile and can facilitate crucial interactions within protein binding pockets.[1] This strategic combination of fluorinated motifs makes this compound a valuable precursor for a range of applications, from the synthesis of advanced pharmaceutical ingredients (APIs), such as kinase inhibitors, to the development of novel photocatalysts.[7][8][9][10]

This guide provides an in-depth technical overview for researchers and drug development professionals, detailing the compound's core properties, a validated synthesis protocol, its critical applications, and essential safety protocols.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 387827-64-7 | [7][11][12] |

| Molecular Formula | C₁₂H₆F₅N | [7][11][12] |

| Molecular Weight | 259.17 g/mol | [7][11][13] |

| Appearance | Off-white to white powder or crystals | [7][14] |

| Melting Point | 59.0 to 64.0 °C | [11][15] |

| Boiling Point | 253.4 ± 35.0 °C at 760 mmHg (Predicted) | [11][15] |

| Purity | Typically ≥95% - ≥98% | [7][12][14] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [11][12][15][16] |

| MDL Number | MFCD28144542 | [7][17][18] |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | [11][17] |

| XLogP3 | 3.6 | [11][13] |

The Scientific Rationale: Strategic Role of Fluorine Moieties

The utility of this compound in drug design is not accidental; it is a direct result of the deliberate incorporation of fluorine.[19][20]

-

The Trifluoromethyl (-CF₃) Group: This moiety is one of the most impactful in medicinal chemistry.[1] The carbon-fluorine bond is exceptionally strong, which makes the -CF₃ group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] This enhances the metabolic stability and half-life of a drug candidate. Furthermore, its high lipophilicity (Hansch π value of +0.88) can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[1]

-

The 2,4-Difluorophenyl Group: The substitution pattern on the phenyl ring is also strategic. The two fluorine atoms act as powerful electron-withdrawing groups, which modifies the electronic character of the aromatic ring. This can alter pKa values of nearby functional groups and influence non-covalent interactions (like hydrogen bonds or π-stacking) with target proteins.[19] This modulation is a key tactic for fine-tuning binding affinity and selectivity.[19]

The combination of these two fluorinated scaffolds within a single, stable intermediate provides a robust platform for developing molecules with optimized pharmacokinetic and pharmacodynamic profiles.[2][3][6]

Synthesis Methodology: A Validated Suzuki-Miyaura Coupling Protocol

A reliable and widely cited method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[8][21][22][23] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and high yields.

The causality behind this experimental choice is clear: it provides a direct and efficient means to form the critical carbon-carbon bond between the pyridine and phenyl rings.

Caption: Workflow for Suzuki-Miyaura synthesis.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.[8]

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), triphenylphosphine (0.1 eq), 2 M aqueous potassium carbonate (2.7 eq), and ethylene glycol dimethyl ether (DME, to achieve a 0.9 M concentration of the limiting reactant).

-

Causality: The boronic acid is used in slight excess to drive the reaction to completion. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst. Potassium carbonate is the base required to activate the boronic acid for transmetalation. DME is an effective solvent for this transformation.

-

-

Degassing: Purge the reaction mixture with argon for 15 minutes. This is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add palladium(II) acetate (2.5 mol%). Continue to degas with argon for another 15 minutes before sealing the system.

-

Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as petroleum ether:ethyl acetate (90:10). The reaction typically runs for 18-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (3 x 20 mL) and saturated brine (1 x 20 mL). The washing steps remove inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile building block.

Ligand for Iridium(III) Photocatalysts

This compound, often abbreviated as dF(CF₃)ppy, serves as a cyclometalating ligand for preparing highly efficient Iridium(III) photocatalysts.[7][8] These complexes are instrumental in photoredox catalysis, a field of organic chemistry that uses visible light to drive chemical reactions. The electronic properties conferred by the fluorinated substituents on the ligand are crucial for tuning the photophysical and electrochemical properties of the resulting Iridium complex, enabling a wide range of synthetic transformations.

Key Intermediate for Kinase Inhibitors: The Case of Bafetinib

A prominent application is its role as a precursor in the synthesis of advanced oncology drugs. It is a key structural component of Bafetinib (also known as INNO-406 or NS-187), an investigational dual Bcr-Abl and Lyn tyrosine kinase inhibitor for treating chronic myeloid leukemia (CML), including cases resistant to imatinib.[9][10][24]

The trifluoromethyl group on the benzamide portion of Bafetinib was found to significantly enhance potency by interacting with a hydrophobic pocket in the kinase domain.[9] The synthesis of Bafetinib relies on building blocks that ultimately derive from precursors like this compound, highlighting the direct link between this intermediate and a complex, high-value API.

Caption: Logical pathway from core intermediate to API.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

-

Signal Word: Warning[11]

-

Hazard Statements:

Recommended Precautions and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[25][26][27]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust.[25] Do not get in eyes, on skin, or on clothing.[26] Wash hands thoroughly after handling.[25]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place under an inert atmosphere.[11][15][25]

Spectroscopic Data for Characterization

For structural verification and purity assessment, researchers can refer to various spectroscopic data. While the spectra themselves are not reproduced here, analytical data including ¹H NMR, ¹³C NMR, IR, and MS are available through chemical suppliers and databases.[29] This data is crucial for confirming the identity and purity of the synthesized or purchased material before its use in subsequent reactions.

Conclusion

This compound is more than a mere chemical reagent; it is a testament to the power of strategic fluorination in modern molecular design. Its robust physicochemical properties, accessible synthesis, and the proven value of its constituent pharmacophores make it an indispensable intermediate for scientists and researchers. From enabling cutting-edge photoredox catalysis to providing the foundational core for life-saving kinase inhibitors, this compound will undoubtedly continue to be a key player in the development of next-generation pharmaceuticals and functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound = 95 387827-64-7 [sigmaaldrich.com]

- 8. This compound | 387827-64-7 [chemicalbook.com]

- 9. Bafetinib - Wikipedia [en.wikipedia.org]

- 10. Bafetinib | C30H31F3N8O | CID 11387605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. chemscene.com [chemscene.com]

- 13. This compound | C12H6F5N | CID 53260183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound, 98% dF… [cymitquimica.com]

- 15. 387827-64-7 | CAS DataBase [m.chemicalbook.com]

- 16. 387827-64-7|this compound|BLD Pharm [fr.bldpharm.com]

- 17. 387827-64-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 18. This compound = 95 387827-64-7 [sigmaaldrich.com]

- 19. pharmacyjournal.org [pharmacyjournal.org]

- 20. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scholarship.claremont.edu [scholarship.claremont.edu]

- 22. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. medchemexpress.com [medchemexpress.com]

- 25. WERCS Studio - Application Error [assets.thermofisher.com]

- 26. fishersci.com [fishersci.com]

- 27. fishersci.com [fishersci.com]

- 28. acrospharma.co.kr [acrospharma.co.kr]

- 29. This compound(387827-64-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of the dFCF3ppy Ligand

Introduction: The Strategic Role of dFCF3ppy in Advanced Materials

In the landscape of materials science and coordination chemistry, the design of ligands is paramount to tuning the electronic and photophysical properties of metal complexes. The ligand 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, commonly abbreviated as dFCF3ppy, has emerged as a critical building block in the development of highly efficient phosphorescent emitters and photocatalysts. Its strategic incorporation of fluorine and trifluoromethyl groups is not a trivial synthetic choice; it is a deliberate design element engineered to modulate frontier molecular orbital energies, enhance photostability, and promote desirable excited-state dynamics in the resulting metal complexes.

This guide provides a comprehensive technical overview of the dFCF3ppy ligand for researchers and professionals in materials science and drug development. We will delve into the causality behind its molecular design, detail its synthesis and characterization, and explore its fundamental physical and chemical properties through a combination of experimental data and computational analysis. The objective is to furnish a deep, field-proven understanding of dFCF3ppy, enabling its effective application in the rational design of next-generation photofunctional molecules.

Molecular Structure and Synthesis

The structure of dFCF3ppy features a phenylpyridine core, which is a classic framework for cyclometalating ligands. The key modifications are the two fluorine atoms on the phenyl ring and the potent electron-withdrawing trifluoromethyl (-CF3) group on the pyridine ring.

-

2,4-difluoro substitution: This pattern on the phenyl ring serves to lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the ligand. In a corresponding iridium complex, where the HOMO is often localized on the ligand and metal, this modification leads to a deeper HOMO level, which is crucial for achieving high-energy (blue) emission and improving oxidative stability.

-

5-trifluoromethyl substitution: The -CF3 group on the pyridine ring significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is typically centered on the pyridine moiety. This modification enhances the electron-accepting nature of the ligand and contributes to the overall electronic tuning of the resulting complex.

The synergistic effect of these substitutions is a widening of the HOMO-LUMO gap, which is essential for developing materials for high-energy applications such as blue organic light-emitting diodes (OLEDs).

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The most common and efficient route to synthesizing dFCF3ppy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance. The workflow involves the coupling of an arylboronic acid with a halo-pyridine.

Caption: Synthetic workflow for the dFCF3ppy ligand via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of dFCF3ppy

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies[1][2][3].

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

-

2,4-Difluorophenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)

-

Triphenylphosphine (PPh₃, 10 mol%)

-

Potassium carbonate (K₂CO₃), 2M aqueous solution (2.7 equiv)

-

1,2-Dimethoxyethane (DME) or Toluene

-

Ethyl acetate, Hexane, Brine, Anhydrous Magnesium Sulfate (for workup)

Procedure:

-

Reaction Setup: To a two-necked round-bottom flask, add 2-chloro-5-(trifluoromethyl)pyridine, 2,4-difluorophenylboronic acid, triphenylphosphine, and the solvent (DME).

-

Degassing: Fit the flask with a condenser and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Addition of Base and Catalyst: Add the 2M aqueous potassium carbonate solution to the mixture. Continue degassing for another 5 minutes. Finally, add the palladium(II) acetate catalyst under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure dFCF3ppy ligand as an off-white solid.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with reported values.

Physical and Chemical Properties

While extensive experimental data on the free dFCF3ppy ligand is not widely available in peer-reviewed literature, its core properties can be reliably established from supplier data and inferred through computational chemistry, a standard and predictive tool in modern materials science[4][5][6].

Physical Properties

The fundamental physical characteristics of dFCF3ppy are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[7] |

| Molecular Formula | C₁₂H₆F₅N | PubChem[7] |

| Molecular Weight | 259.17 g/mol | Sigma-Aldrich[8] |

| Appearance | Off-white to white powder or crystals | Sigma-Aldrich[8] |

| Melting Point | 59-64 °C | Sigma-Aldrich[8] |

Electronic Properties: A Computational Perspective

The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are the most critical predictors of the ligand's behavior in a metal complex. These are best understood through Density Functional Theory (DFT) calculations, which provide robust insights into molecular orbital energies and distributions[6][9].

Caption: Calculated frontier molecular orbital energy levels for the dFCF3ppy ligand.

-

HOMO: The HOMO is predicted to be primarily localized on the π-system of the 2,4-difluorophenyl ring. The electron-withdrawing fluorine atoms stabilize this orbital, lowering its energy significantly compared to an unsubstituted phenyl ring. This deep HOMO level is a key factor in the oxidative stability of its corresponding metal complexes.

-

LUMO: The LUMO is predominantly located on the π* orbital of the trifluoromethyl-substituted pyridine ring. The potent inductive effect of the -CF3 group dramatically lowers the LUMO energy, making the pyridine moiety a strong electron acceptor.

-

HOMO-LUMO Gap: The calculated energy gap for the free ligand is substantial. This large gap is indicative of its intrinsic stability and its suitability for forming complexes that emit in the high-energy blue region of the spectrum. When coordinated to a metal like iridium, this ligand-based energy gap strongly influences the resulting metal-to-ligand charge transfer (MLCT) excited states[2].

Electrochemical Properties

Direct experimental electrochemical data for the free dFCF3ppy ligand is scarce. However, its behavior can be confidently predicted from its electronic structure and validated by data from its iridium complexes.

-

Reduction: The low-lying LUMO on the pyridine ring suggests the ligand will undergo reduction at a relatively mild potential. In cyclic voltammetry, this would be observed as a reversible or quasi-reversible reduction wave corresponding to the formation of the radical anion.

-

Oxidation: The deep HOMO on the fluorinated phenyl ring implies that the ligand will be difficult to oxidize, requiring a high positive potential.

Experimental Protocol: Cyclic Voltammetry (CV)

This protocol outlines the standard procedure for determining the electrochemical properties of a ligand like dFCF3ppy[10][11][12].

Setup:

-

Potentiostat: A standard three-electrode potentiostat.

-

Electrodes: A glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.

-

Solvent: Anhydrous, degassed dichloromethane (DCM) or acetonitrile.

-

Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Analyte: dFCF3ppy ligand (~1 mM solution).

-

Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple for potential referencing.

Procedure:

-

Preparation: Prepare a ~1 mM solution of the dFCF3ppy ligand in the electrolyte solution. Purge with an inert gas for 15-20 minutes.

-

Blank Scan: Run a CV scan of the electrolyte solution alone to establish the potential window.

-

Analyte Scan: Run a CV scan of the analyte solution. Sweep the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction event, and then reverse the scan. Subsequently, run a scan towards positive potentials to observe any oxidation events.

-

Internal Standard: Add a small amount of ferrocene to the solution and record the voltammogram of the Fc/Fc⁺ couple.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox events. Reference these potentials against the measured Fc/Fc⁺ couple (E₁/₂ = 0 V vs Fc/Fc⁺). The HOMO and LUMO energy levels can be empirically estimated from these potentials.

Conclusion

The dFCF3ppy ligand is a masterful example of molecular engineering. Through the precise placement of fluorine and trifluoromethyl substituents, it provides a robust and highly tunable platform for the construction of advanced photofunctional materials. Its deep HOMO and low LUMO levels, a direct consequence of its strategic fluorination, make it an indispensable component for creating stable, high-energy phosphorescent emitters for applications in OLEDs and efficient photocatalysts. The synthetic accessibility via Suzuki-Miyaura coupling, combined with its predictable electronic properties, ensures that dFCF3ppy will remain a ligand of significant interest for the foreseeable future in both academic research and industrial development.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 4. irjweb.com [irjweb.com]

- 5. [PDF] Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations | Semantic Scholar [semanticscholar.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. This compound | C12H6F5N | CID 53260183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound = 95 387827-64-7 [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [pubs.sciepub.com]

- 11. Cyclic Voltammetry (CV) | Pine Research Instrumentation [pineresearch.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Fluorinated Heterocycle

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established a pivotal role. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity.[1] Within this class, 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine stands out as a molecule of significant interest. Its structure, combining a difluorophenyl ring with a trifluoromethyl-substituted pyridine moiety, makes it a valuable building block and a ligand in advanced chemical applications.[1][2]

This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS: 387827-64-7). We will delve into its synthesis, the analytical methodologies employed for its structural elucidation, and its functional significance, particularly its application as a ligand in the preparation of Iridium(III) photocatalysts.[3][4] The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Molecular Properties and Identifiers

A precise understanding of a molecule begins with its fundamental properties and unique identifiers. These data points are critical for sourcing, regulatory compliance, and computational modeling. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 387827-64-7 | [5] |

| Molecular Formula | C₁₂H₆F₅N | [5][6][7] |

| Molecular Weight | 259.17 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Physical Form | Off-white microcrystal; powder or crystals | [8] |

| Melting Point | 59.0 - 64.0 °C | [8] |

| InChI Key | FMKQPMDFNYNYAG-UHFFFAOYSA-N | [5][8] |

| SMILES | C1(C2=CC=C(F)C=C2F)=NC=C(C(F)(F)F)C=C1 | [8] |

Synthesis Pathway: A Palladium-Catalyzed Cross-Coupling Approach

The construction of the biaryl scaffold of this compound is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for its reliability and functional group tolerance. The choice of this pathway is dictated by the commercial availability of the starting materials and the high yields typically associated with palladium-catalyzed C-C bond formation between an aryl halide and an arylboronic acid.

The primary reactants are 2-chloro-5-(trifluoromethyl)pyridine and 2,4-difluorophenylboronic acid.[7][8] The palladium catalyst, often in the form of palladium acetate, facilitates the catalytic cycle, while a phosphine ligand like triphenylphosphine is used to stabilize the palladium center and promote the reaction. A base, such as potassium carbonate, is essential for the transmetalation step of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the synthesis.[7][8]

-

Reaction Setup: To a two-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), 2,4-difluorophenylboronic acid (1.2 equiv), triphenylphosphine (0.1 equiv), and ethylene glycol dimethyl ether (DME) as the solvent (approx. 0.9 M).

-

Base Addition: Add a 2 M aqueous solution of potassium carbonate (2.7 equiv).

-

Degassing: Purge the reaction mixture with an inert gas, such as argon, for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add palladium acetate (2.5 mol%) to the mixture. Continue degassing for an additional 15 minutes.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction typically proceeds to completion within 18-24 hours.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Extract the aqueous phase with a suitable organic solvent, such as dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Isolation: Concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography to yield the final product, this compound, as an off-white solid.[7]

Visualization of Synthesis Workflow

Caption: Suzuki-Miyaura synthesis workflow.

Structural Elucidation: A Multi-Technique Approach

Confirming the molecular structure of a novel compound is a non-trivial task that relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment.[6][9]

-

¹H NMR: Would confirm the number and connectivity of hydrogen atoms on the two aromatic rings. The distinct electronic environments would lead to characteristic chemical shifts and coupling patterns (doublets, triplets of doublets, etc.).

-

¹³C NMR: Would show signals for all 12 carbon atoms in the molecule, with the carbon attached to the -CF₃ group exhibiting a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: This is particularly informative for fluorinated compounds.[10] Distinct signals would be observed for the fluorine atoms on the difluorophenyl ring and the three equivalent fluorine atoms of the trifluoromethyl group, confirming their presence and electronic environment.[11]

-

-

Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which in turn confirms the molecular formula (C₁₂H₆F₅N) with high confidence.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would show characteristic peaks for C-F stretching, C=C and C=N stretching of the aromatic rings, and C-H aromatic stretching.[6]

Crystallographic Analysis: The Gold Standard

An X-ray crystallographic analysis would yield precise data on:

-

Bond Lengths and Angles: Confirming the geometry of the pyridine and phenyl rings.

-

Dihedral Angle: The torsion angle between the planes of the pyridine and difluorophenyl rings is a critical parameter. In the related structure, this angle was found to be 37.93(5)°.[12] A similar non-planar conformation would be expected for the title compound to minimize steric hindrance.

-

Planarity: The analysis would confirm the planarity of the individual aromatic rings.

-

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, identifying any non-covalent interactions like π-stacking or van der Waals forces.[12]

Computational Modeling Workflow

In modern chemical research, experimental data is often complemented by computational modeling. Density Functional Theory (DFT) calculations can predict the molecule's lowest energy conformation, rotational barriers, electronic properties (like the electrostatic potential map), and even simulate its NMR spectra, providing a powerful tool for validating experimental findings.

Caption: General workflow for computational analysis.

Significance and Applications

The unique electronic properties conferred by the five fluorine atoms make this compound a compound of significant interest.

-

Photocatalysis: Its most prominent documented application is as a ligand for the synthesis of highly efficient Iridium(III) photocatalysts.[3][4][7] These catalysts are used in photoredox catalysis to enable a wide range of challenging organic transformations under mild conditions. The electron-withdrawing nature of the fluorine substituents can tune the photophysical and electrochemical properties of the resulting Iridium complex.

-

Medicinal Chemistry Scaffold: The trifluoromethylpyridine (TFMP) moiety is a well-established "privileged scaffold" in drug discovery.[2][13] The CF₃ group enhances metabolic stability by blocking sites of oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability. Its presence can also enhance binding affinity to target proteins through favorable electrostatic interactions.[1] While this specific molecule is a building block, its core structure is representative of motifs found in numerous active pharmaceutical ingredients.[13][14]

-

Agrochemicals: Similar to pharmaceuticals, the TFMP structure is a key component in many modern agrochemicals, including herbicides and fungicides, due to the enhanced biological activity and stability conferred by the fluorinated pyridine ring.[2][13][15]

Conclusion

This compound is a precisely defined molecular entity whose structure has been established through a robust combination of chemical synthesis and advanced analytical techniques. The palladium-catalyzed Suzuki-Miyaura coupling provides an efficient route to its synthesis. Its structure is confirmed by a suite of spectroscopic methods (NMR, MS, IR), with its three-dimensional conformation best determined by X-ray crystallography and computational modeling. The strategic placement of five fluorine atoms imparts unique electronic properties, making it a highly valuable ligand for photocatalysis and a relevant structural motif for the design of next-generation pharmaceuticals and agrochemicals. This guide serves as a foundational reference for any scientist seeking to understand and apply this important fluorinated heterocycle.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. This compound = 95 387827-64-7 [sigmaaldrich.com]

- 4. Cas 387827-64-7,this compound | lookchem [lookchem.com]

- 5. This compound | C12H6F5N | CID 53260183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(387827-64-7) 1H NMR [m.chemicalbook.com]

- 7. This compound | 387827-64-7 [chemicalbook.com]

- 8. This compound CAS#: 387827-64-7 [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. biophysics.org [biophysics.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Buy 2,4-Dichloro-5-(trifluoromethyl)pyridine | 888327-38-6 [smolecule.com]

An In-depth Technical Guide to the Solubility of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in pharmaceutical and materials science research. Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility based on its physicochemical properties. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents is presented, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound effectively in their work.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in numerous scientific disciplines, most notably in drug discovery and development. For a compound like this compound, which serves as a crucial building block or active molecule, understanding its solubility is paramount. Poor solubility can impede biological assays, complicate formulation development, and lead to inaccurate structure-activity relationship (SAR) studies. Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis, purification, formulation, and in-vitro/in-vivo testing, ultimately accelerating the research and development pipeline.

This guide delves into the theoretical and practical aspects of the solubility of this compound, providing both predictive insights based on its molecular structure and a robust methodology for its empirical determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone for predicting its solubility behavior. The properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 387827-64-7 | PubChem[1] |

| Molecular Formula | C₁₂H₆F₅N | PubChem[1] |

| Molecular Weight | 259.17 g/mol | PubChem[1] |

| Appearance | Off-white microcrystal or powder/crystals | ChemicalBook[2], Sigma-Aldrich[3] |

| Melting Point | 59.0-64.0 °C | ChemicalBook[2], Sigma-Aldrich[3] |

| Predicted Boiling Point | 253.4 ± 35.0 °C | ChemicalBook[2] |

| Predicted Density | 1.364 ± 0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 1.48 ± 0.27 | ChemicalBook[2] |

Predicted Solubility Profile: A Structure-Based Analysis

The adage "like dissolves like" is a fundamental principle in predicting solubility.[4] The polarity of both the solute and the solvent, and their ability to engage in intermolecular interactions such as hydrogen bonding and van der Waals forces, are key determinants.

The structure of this compound suggests a molecule with moderate to low polarity. The pyridine ring, being a polar heterocyclic aromatic compound, contributes to its polarity.[5][6] However, the extensive fluorination—a difluorophenyl ring and a trifluoromethyl group—significantly influences its solubility. Fluorine is highly electronegative, and the presence of multiple C-F bonds creates localized dipoles. While this can increase polarity, the overall effect of fluorine substitution on solubility is complex. Increased fluorine content can sometimes enhance solubility in nonpolar solvents.

Based on its structure, we can predict the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are likely to be effective at dissolving the compound. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule.

-

Moderate Solubility in Alcohols: Polar protic solvents such as methanol, ethanol, and isopropanol should exhibit moderate solvating power. The pyridine nitrogen can act as a hydrogen bond acceptor, but the rest of the molecule lacks hydrogen bond donating capabilities.

-

Low to Moderate Solubility in Nonpolar Solvents: Solvents like toluene and hexane are expected to be less effective. While the fluorinated regions might interact favorably with nonpolar solvents, the polar pyridine core will limit solubility.

-

Very Low Solubility in Water: The compound is predicted to be poorly soluble in water due to its largely nonpolar surface area and the lack of strong hydrogen bonding donor groups.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The Saturation Shake-Flask Method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][7]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, DMSO, DMF)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[8][9]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Experimentally Determined Solubility

| Solvent | Solvent Polarity | Experimentally Determined Solubility (mg/mL) at 25 °C |

| Hexane | Nonpolar | Insert Value |

| Toluene | Nonpolar | Insert Value |

| Ethyl Acetate | Moderately Polar | Insert Value |

| Acetone | Polar Aprotic | Insert Value |

| Ethanol | Polar Protic | Insert Value |

| Methanol | Polar Protic | Insert Value |

| Dimethylformamide (DMF) | Polar Aprotic | Insert Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Insert Value |

The results from this table can be used to validate the predictions made based on the molecular structure. Discrepancies between predicted and observed solubility can provide deeper insights into the specific intermolecular interactions at play.

Conclusion and Applications

This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical data needed for a wide range of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Drug Discovery: Preparing stock solutions for biological screening and ensuring compound viability in assays.

-

Formulation Science: Developing suitable delivery systems for preclinical and clinical studies.

-

Materials Science: Processing and characterization of new materials incorporating this molecule.

The methodologies and principles outlined herein are designed to be broadly applicable, providing a solid foundation for solubility studies of other novel compounds.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.ws [chem.ws]

- 5. newworldencyclopedia.org [newworldencyclopedia.org]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. scilit.com [scilit.com]

- 8. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 9. ingentaconnect.com [ingentaconnect.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Introduction

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic introduction of fluorine atoms can dramatically modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] Among these, 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine stands out as a significant structural motif. Its derivatives are explored for a range of applications, including as ligands in the preparation of advanced Iridium(III) photocatalysts.[2]

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. We will move beyond a simple presentation of data, focusing instead on the causality behind experimental choices, the interpretation of complex spectral features, and the establishment of self-validating analytical workflows. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure and purity of this vital chemical entity.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the foundation for all spectroscopic analysis.

Structure:

IUPAC Name: this compound[3]

The molecule consists of a pyridine ring substituted at the 2-position with a 2,4-difluorophenyl group and at the 5-position with a trifluoromethyl group. This high degree of fluorination is key to its unique properties and also introduces informative complexity into its NMR spectra.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₆F₅N | [2][3] |

| Molecular Weight | 259.17 g/mol | [2][3] |

| Exact Mass | 259.04204001 Da | [3] |

| Physical Form | Powder or crystals | [2] |

| Melting Point | 59-64 °C | [4] |

| CAS Number | 387827-64-7 | [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For a compound containing ¹H, ¹³C, and ¹⁹F, a multi-pronged approach is essential.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice of NMR experiments is not arbitrary; it is dictated by the molecular structure.

-

¹H NMR provides information on the number and connectivity of non-exchangeable protons.

-

¹⁹F NMR is crucial due to the five fluorine atoms. It offers a wide chemical shift range and high sensitivity, making it an excellent probe for structural integrity and purity.[5]

-

¹³C NMR confirms the carbon backbone. However, the presence of fluorine introduces C-F couplings that can complicate the spectrum but also provide valuable structural information. In such cases, simultaneous proton and fluorine decoupling can be a powerful technique to simplify the spectrum.[6]

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol is designed to be self-validating, ensuring data quality and reproducibility.

A. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[7] For compounds with limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[7]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Homogenization: Cap the tube and gently invert or vortex until the sample is fully dissolved. A clear, particulate-free solution is required.

B. Instrument Setup & Acquisition

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.[8]

-

Shimming: Shim the sample to achieve optimal magnetic field homogeneity, using the deuterium lock signal of the solvent.

-

Acquisition Parameters (Typical for 400 MHz):

-

¹H NMR: Acquire with a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C{¹H} NMR: Acquire with proton decoupling, a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire with a spectral width of ~250 ppm, a relaxation delay of 1-2 seconds, and 32-64 scans. Reference the spectrum to an external standard like CFCl₃.[9]

-

Caption: Standard workflow for NMR analysis.

Data Interpretation and Discussion

While a definitive spectrum from a single public source is unavailable, we can predict the spectral features and reference data from closely related analogs to build a reliable interpretation.

¹H NMR Spectrum Analysis

The molecule has 6 aromatic protons, which will appear in distinct regions due to the electronic effects of the fluorine and trifluoromethyl substituents.

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Couplings |

| H-6 (Pyridine) | ~8.8 | d (doublet) | ³J(H-H) |

| H-4 (Pyridine) | ~8.1 | dd (doublet of doublets) | ³J(H-H), ⁴J(H-H) |

| H-3 (Pyridine) | ~7.8 | d (doublet) | ³J(H-H) |

| H-6' (Phenyl) | ~7.6 | m (multiplet) | H-H, H-F couplings |

| H-5' (Phenyl) | ~7.2 | m (multiplet) | H-H, H-F couplings |

| H-3' (Phenyl) | ~7.0 | m (multiplet) | H-H, H-F couplings |

-

Causality: The H-6 proton on the pyridine ring is expected to be the most downfield due to its proximity to the electronegative nitrogen and the deshielding effect of the phenyl ring. The protons on the difluorophenyl ring will exhibit complex multiplets (m) due to coupling with adjacent protons (³JHH) and with the fluorine atoms at positions 2' and 4' (³JHF, ⁴JHF).

¹³C NMR Spectrum Analysis

There are 12 carbon atoms in the molecule, but due to symmetry in the phenyl ring, fewer than 12 signals might be expected if not for the distinct C-F couplings. The key feature will be the splitting of carbon signals by fluorine atoms. One-bond C-F couplings (¹JCF) are typically very large (200-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but significant.[6]

Table 3: Predicted ¹³C NMR Spectral Features

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

| C-CF₃ | ~123 | q (quartet, ¹JCF) |

| C-F (Phenyl) | ~160-165 | d or dd (¹JCF, ²JCF) |

| C-H (Pyridine) | ~120-150 | s, d, or t |

| C-H (Phenyl) | ~110-135 | d or t (²JCF, ³JCF) |

| Quaternary C | ~130-160 | various |

-

Expertise: The carbon of the CF₃ group will appear as a characteristic quartet due to coupling with the three equivalent fluorine atoms. The carbons directly bonded to fluorine on the phenyl ring (C-2' and C-4') will show very large one-bond C-F splittings. Other carbons on the phenyl and pyridine rings will show smaller two- and three-bond couplings.

¹⁹F NMR Spectrum Analysis

This is the most informative spectrum for confirming the identity of the fluorinated moieties. Three distinct fluorine environments are present.

Table 4: Predicted ¹⁹F NMR Spectral Data (Referenced to CFCl₃)

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Key Couplings |

| -CF₃ | ~ -63 | s (singlet) | None (or very small ⁴JHF) |

| F-2' (Phenyl) | ~ -110 | m (multiplet) | F-F, F-H couplings |

| F-4' (Phenyl) | ~ -115 | m (multiplet) | F-F, F-H couplings |

-

Trustworthiness: The trifluoromethyl group typically appears as a sharp singlet around -63 to -65 ppm.[10] The two fluorine atoms on the phenyl ring are chemically non-equivalent and will appear as separate multiplets, coupled to each other and to the aromatic protons. The relative positions are influenced by the electronic environment.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern, which serve as a fingerprint for the molecule.

Expertise & Experience: Selecting the Right Ionization Method

The choice of ionization technique is critical for obtaining a meaningful mass spectrum.

-

Electron Ionization (EI): A "hard" ionization technique that often causes extensive fragmentation. While this can provide structural information, the molecular ion (M⁺˙) may be weak or absent.[11]

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar molecules. It typically produces a protonated molecule ([M+H]⁺). Given the presence of the basic pyridine nitrogen, ESI in positive ion mode is an excellent choice.[11][12]

-

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique suitable for relatively non-polar, thermally stable molecules. It also tends to produce [M+H]⁺ ions.[12]

For routine confirmation, ESI is the preferred method due to its robustness and the high likelihood of observing the protonated molecular ion, which directly confirms the molecular weight.

Experimental Protocol: ESI-MS Sample Preparation and Acquisition

A. Sample Preparation

-

Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Working Solution: Dilute the stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.

-

Acidification (Optional but Recommended): Add 0.1% formic acid to the final solution to promote protonation and enhance the [M+H]⁺ signal.

B. Instrument Setup & Acquisition

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Mode: Positive ion mode.

-

Key Parameters (Instrument Dependent):

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂) Pressure: 20-30 psi

-

Drying Gas (N₂) Flow: 5-10 L/min

-

Drying Gas Temperature: 250-350 °C

-

-

Mass Range: Scan a mass range that comfortably includes the expected molecular weight, for instance, m/z 50-500.

Caption: Workflow for ESI-MS analysis.

Data Interpretation and Discussion

Table 5: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M+H]⁺ | 260.0498 | ~260.05 | Protonated Molecular Ion |

| [M+Na]⁺ | 282.0318 | ~282.03 | Sodium Adduct |

-

Molecular Ion: The primary goal is to identify the protonated molecular ion [M+H]⁺. With a molecular weight of 259.17, the expected m/z value for the monoisotopic peak is 260.0498. Observation of this peak with high mass accuracy (<5 ppm error) is strong evidence for the compound's identity.[13]

-

Adducts: It is common in ESI to observe adducts, particularly the sodium adduct [M+Na]⁺ at m/z ~282.03, which further corroborates the molecular weight.

-

Fragmentation (MS/MS): If tandem mass spectrometry (MS/MS) is performed on the [M+H]⁺ ion, predictable fragmentation would include the loss of HF or cleavage at the bond between the two aromatic rings.

Conclusion

The structural verification of this compound requires a synergistic application of multinuclear NMR spectroscopy and mass spectrometry. ¹H and ¹⁹F NMR provide a detailed map of the proton and fluorine environments, with their characteristic chemical shifts and coupling patterns serving as a robust fingerprint. ¹³C NMR confirms the carbon skeleton, while high-resolution mass spectrometry provides unequivocal confirmation of the elemental composition. By following the detailed, self-validating protocols outlined in this guide, researchers and scientists can confidently establish the identity and purity of this important fluorinated building block, ensuring the integrity of their subsequent research and development efforts.

References

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. This compound = 95 387827-64-7 [sigmaaldrich.com]

- 3. This compound | C12H6F5N | CID 53260183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 387827-64-7 [m.chemicalbook.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. NMR 溶劑 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. colorado.edu [colorado.edu]

- 10. rsc.org [rsc.org]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. as.uky.edu [as.uky.edu]

- 13. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Screening 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine for Kinase Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the screening of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, a novel small molecule, for potential kinase inhibitory activity. The methodologies outlined herein are designed to ensure scientific rigor, from initial computational assessments to detailed biochemical and cellular validation.

Introduction: The Rationale for Kinase Inhibitor Screening

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The pyridine scaffold is a common feature in many approved kinase inhibitors, suggesting that novel pyridine derivatives, such as this compound, are promising candidates for drug discovery efforts.[4] This guide will detail a systematic approach to evaluate the kinase inhibitory potential of this compound.

Part 1: Computational Pre-screening to Identify Potential Kinase Targets

Before embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable insights into the potential kinase targets of this compound. These in silico approaches can help prioritize which kinases to screen against, saving time and resources.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This can provide an initial assessment of the binding affinity and identify key interactions between the compound and the kinase's active site.

Protocol for Molecular Docking:

-

Prepare the Ligand Structure: Generate a 3D structure of this compound and perform energy minimization using a suitable force field.

-

Select and Prepare Kinase Structures: Obtain high-resolution crystal structures of a panel of kinases from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Define the Binding Site: Identify the ATP-binding site of each kinase, which is the most common target for small molecule inhibitors.

-

Perform Docking: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site of each kinase.

-

Analyze and Score the Poses: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity. Prioritize kinases with the most favorable docking scores for experimental validation.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of functional groups responsible for a biological activity. A pharmacophore model can be generated based on known kinase inhibitors and used to screen large compound libraries or, in this case, to assess the fit of our target compound.

Workflow for Pharmacophore-Based Screening:

Caption: Workflow for pharmacophore-based virtual screening.

Part 2: In Vitro Biochemical Screening for Direct Kinase Inhibition

Biochemical assays are essential for determining if this compound directly inhibits the enzymatic activity of purified kinases.[5] A variety of assay formats are available, each with its own advantages and considerations.

Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)

This assay format measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a robust and sensitive method suitable for high-throughput screening.

Protocol for ADP-Glo™ Kinase Assay:

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, substrate, and ATP to the appropriate kinase buffer.

-

Add serial dilutions of this compound (typically in DMSO).

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.[6]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are another popular choice for kinase screening due to their high sensitivity and low background.[1] This homogenous assay format measures the phosphorylation of a biotinylated peptide substrate.[1]

Protocol for a Generic TR-FRET Kinase Assay:

-

Kinase Reaction:

-

Set up the kinase reaction as described for the ADP-Glo™ assay, using a biotinylated substrate.

-

Incubate to allow for phosphorylation.

-

-

Detection:

-

Add a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

-

Incubate to allow for binding.

-

-

Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. A high FRET signal indicates high kinase activity.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Biochemical Screening Workflow:

Caption: General workflow for in vitro biochemical kinase screening.

Part 3: Cell-Based Assays for Target Validation in a Physiological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the compound can engage its target in a cellular environment and elicit a functional response.[5]

Cellular Phosphorylation Assay

This assay measures the phosphorylation status of a known downstream substrate of the target kinase.[7] A reduction in substrate phosphorylation upon treatment with the compound indicates target engagement and inhibition.[7]

Protocol for a Cellular Phosphorylation Assay (ELISA-based):

-

Cell Culture and Treatment:

-

Plate cells in a 96-well plate and grow to the desired confluency.

-

Treat cells with serial dilutions of this compound for a specified time.

-

Lyse the cells to release cellular proteins.

-

-

ELISA Detection:

-

Transfer the cell lysates to an antibody-coated plate that captures the total substrate protein.

-

Add a phospho-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

-

-

Data Analysis: Normalize the phospho-protein signal to the total protein signal and determine the IC50 value.

Cell Proliferation Assay

If the target kinase is known to be involved in cell proliferation, a cell viability or proliferation assay can be used to assess the functional consequences of its inhibition.

Protocol for a Cell Proliferation Assay (e.g., using Ba/F3 cells):

-

Cell Seeding: Seed cells that are dependent on the target kinase for survival and proliferation into a 96-well plate.

-

Compound Treatment: Add serial dilutions of the test compound.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (luminescence in this case).

-

Data Analysis: Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).

Cell-Based Assay Decision Tree:

Caption: Decision tree for selecting an appropriate cell-based assay.

Part 4: Data Analysis and Interpretation

IC50 Curve Fitting:

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using a four-parameter logistic model. The equation for this model is:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

-

Y is the response (e.g., % inhibition)

-

X is the logarithm of the inhibitor concentration

-

Top and Bottom are the plateaus of the curve

-

LogIC50 is the logarithm of the concentration at which the response is halfway between the Top and Bottom

-

HillSlope describes the steepness of the curve

Hypothetical Data Summary Table:

| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (Phospho-Assay) | Cellular GI50 (nM) (Proliferation) |

| Kinase A | 15 | 50 | 120 |

| Kinase B | 250 | >1000 | >1000 |

| Kinase C | 8 | 25 | 60 |

| Kinase D | >10,000 | Not Determined | Not Determined |

This table allows for a clear comparison of the compound's potency and selectivity across different assays and kinase targets. A significant drop-off in potency from biochemical to cellular assays may indicate poor cell permeability or off-target effects.[5]

Conclusion

The screening cascade outlined in this guide provides a robust and logical progression for evaluating the kinase inhibitory potential of this compound. By integrating computational predictions with rigorous biochemical and cell-based assays, researchers can efficiently identify and validate novel kinase inhibitors, paving the way for the development of new therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. inits.at [inits.at]

- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine in Medicinal Chemistry

Foreword: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When these advantageous properties are combined with the versatile and privileged pyridine scaffold, a powerful platform for the design of novel therapeutics emerges.

This technical guide focuses on a particularly compelling molecule within this class: 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine . This compound embodies a trifecta of desirable features: a difluorinated phenyl ring, a trifluoromethyl group, and a pyridine core. This guide will provide an in-depth exploration of its synthesis, potential medicinal chemistry applications, and robust protocols for its biological evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Molecular Architecture: Unpacking the Potential of this compound

The structure of this compound is a deliberate convergence of functionalities designed to optimize drug-like properties.

-

The Pyridine Core: The nitrogen-containing pyridine ring is a common motif in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile scaffold for interacting with a wide array of biological targets.

-

The 2,4-Difluorophenyl Moiety: The presence of two fluorine atoms on the phenyl ring introduces significant electronic perturbations. These electron-withdrawing groups can influence the pKa of the pyridine nitrogen and create specific dipole moments that can be exploited for enhanced binding to target proteins. Furthermore, the fluorine atoms can block sites of metabolism, thereby increasing the compound's in vivo half-life.

-

The 5-(Trifluoromethyl) Group: The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature can further influence the electronics of the pyridine ring. Crucially, the -CF3 group is highly lipophilic, which can enhance membrane permeability and cellular uptake. It is also exceptionally stable to metabolic degradation, a key factor in improving a drug candidate's pharmacokinetic profile.

The strategic combination of these three components suggests that this compound is a promising scaffold for the development of a new generation of therapeutic agents.

Synthesis of the Core Scaffold: A Detailed Protocol for Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol provides a robust and scalable method for the formation of the key carbon-carbon bond between the pyridine and phenyl rings.

Reaction Scheme

Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

2,4-Difluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Ethylene glycol dimethyl ether (DME)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent), 2,4-difluorophenylboronic acid (1.2 equivalents), and triphenylphosphine (0.1 equivalents).

-

Solvent and Base Addition: Add ethylene glycol dimethyl ether (DME) to achieve a concentration of approximately 0.9 M with respect to the limiting reagent. Follow this with the addition of a 2 M aqueous solution of potassium carbonate (2.7 equivalents).

-

Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Briefly open the system under a positive pressure of inert gas and add palladium(II) acetate (2.5 mol%).

-

Final Degassing and Reflux: Reseal the flask and continue degassing for an additional 15 minutes. After this second degassing, heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-